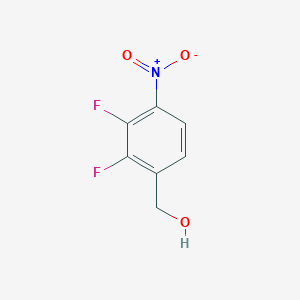
(2,3-Difluoro-4-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a methanol group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-nitrophenyl)methanol typically involves the nitration of a difluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2,3-difluorotoluene to produce 2,3-difluoro-4-nitrotoluene, which is then oxidized to form the corresponding benzaldehyde. The final step involves the reduction of the benzaldehyde to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-difluoro-4-nitrobenzaldehyde or 2,3-difluoro-4-nitrobenzoic acid.
Reduction: Formation of 2,3-difluoro-4-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluoro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-4-nitrophenyl)methanol: Similar structure but with different fluorine atom positions.
(2,3-Difluoro-4-aminophenyl)methanol: Similar structure with an amine group instead of a nitro group.
(2,3-Difluoro-4-nitrobenzaldehyde): Similar structure with an aldehyde group instead of a methanol group.
Uniqueness
(2,3-Difluoro-4-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of fluorine and nitro groups enhances its stability and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H5F2NO3 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(2,3-difluoro-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-2,11H,3H2 |
InChI Key |
GLRDNAZULNPHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















